molecular formula C12H11NO5S2 B7543345 Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B7543345
M. Wt: 313.4 g/mol
InChI Key: IVZHMFKVMIXLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate or MHTC. It is a thiophene-based compound that has a sulfonamide group attached to it.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is not fully understood. However, studies have shown that MHTC can inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. MHTC also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that MHTC can inhibit the activity of various enzymes, such as carbonic anhydrase and topoisomerase, which are involved in cancer cell growth and proliferation. MHTC also induces the production of ROS in cancer cells, which leads to apoptosis. MHTC has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is its potent anti-cancer properties. MHTC has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
One of the limitations of Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is its potential toxicity. Studies have shown that MHTC can be toxic to normal cells at high concentrations. Therefore, careful dose optimization is required to ensure that MHTC is effective against cancer cells while minimizing toxicity to normal cells.

Future Directions

There are several future directions for the research on Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate. One of the most promising directions is the development of MHTC-based drugs for the treatment of cancer. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells. Therefore, further research is required to optimize the dose and delivery methods of MHTC-based drugs.
Another future direction for the research on Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is the investigation of its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies. Studies have shown that MHTC has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases.
Conclusion
Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells. MHTC also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. Further research is required to optimize the dose and delivery methods of MHTC-based drugs and to investigate its potential applications in other fields.

Synthesis Methods

Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized using various methods. The most common method involves the reaction of 3-thiophenecarboxylic acid with 2-hydroxybenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of MHTC is in the field of cancer research. Studies have shown that MHTC has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. MHTC achieves this by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)13-8-4-2-3-5-9(8)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZHMFKVMIXLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate

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